(Acetylacetonato)dicarbonylrhodium(I)

Catalog No.
S1799053
CAS No.
14874-82-9
M.F
C₇H₇O₄Rh
M. Wt
258.03
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Acetylacetonato)dicarbonylrhodium(I)

CAS Number

14874-82-9

Product Name

(Acetylacetonato)dicarbonylrhodium(I)

Molecular Formula

C₇H₇O₄Rh

Molecular Weight

258.03

Synonyms

Acetylacetonatorhodium Dicarbonyl; Dicarbonyl(2,4-pentanedionato)rhodium; Dicarbonyl(2,4-pentanedionato-κO,κO’)rhodium; Dicarbonylacetylacetonatorhodium; Dicarbonylacetylacetonatorhodium(I); Dicarbonylrhodium Acetylacetonate; Dicarbonylrhodium(I) Ace

Precursor to Homogeneous Catalysts:

The key application of Rh(acac)(CO)2 lies in its ability to transform into various homogeneous catalysts. Homogeneous catalysts are those where the catalyst and the reactants are in the same phase, typically a liquid. Rh(acac)(CO)2 serves as a starting material for these catalysts due to its:

  • Stability: The square planar geometry and the presence of CO ligands provide stability to the molecule Wikipedia)).
  • Tailorable Ligand Exchange: The two CO ligands can be readily substituted with other ligands, allowing for the creation of catalysts with specific functionalities [Synthesis with Catalysts Pvt. Ltd., ]. This tunability makes Rh(acac)(CO)2 a versatile precursor for a wide range of catalytic applications.

Examples of Catalytic Applications:

By using Rh(acac)(CO)2 as a precursor, researchers can develop catalysts for various reactions, including:

  • Hydrogenation: Reduction of unsaturated organic compounds (alkenes, alkynes) using hydrogen gas [Sigma-Aldrich, ].
  • Hydroformylation: Addition of a formyl group (CHO) to unsaturated carbon-carbon bonds [American Elements, ].
  • Carbonylation Reactions: Introduction of carbon monoxide (CO) into organic molecules [Sigma-Aldrich, ].

(Acetylacetonato)dicarbonylrhodium(I) is an organometallic compound characterized by its formula Rh(CO)₂(C₅H₇O₂), where Rh represents rhodium, CO denotes carbon monoxide, and C₅H₇O₂ is the acetylacetonate ligand. This compound typically appears as a solid, with a melting point ranging from 154 to 156 °C. It is notable for its use as a catalyst in various

Rh(acac)(CO)2 itself does not exhibit significant biological activity. However, its role lies in generating active homogeneous catalysts used in various organic transformations. The mechanism of action of these derived catalysts depends on the specific reaction and the functional groups introduced during catalyst design [].

(Acetylacetonato)dicarbonylrhodium(I) is primarily utilized as a catalyst in several types of reactions, including:

  • Carbonylation Reactions: It facilitates the addition of carbon monoxide to organic substrates.
  • Silylcarbocyclizations: The compound aids in the formation of cyclic structures through the introduction of silyl groups.
  • Conjugate Additions to Enones: It promotes nucleophilic additions to α,β-unsaturated carbonyl compounds.
  • Carbamoylstannation: It catalyzes the introduction of tin-containing groups into organic molecules.
  • Reduction of Aromatic Nitro Compounds: The compound can reduce nitro groups to amines .

The synthesis of (acetylacetonato)dicarbonylrhodium(I) typically involves several key steps:

  • Precipitation Reaction: Rhodium trichloride is reacted with a precipitating agent to isolate rhodium.
  • Washing: The precipitate is washed to remove chloride ions.
  • Reaction with Acetylacetone: The purified rhodium sediment is dissolved and reacted with acetylacetone under specific conditions that may include carbon monoxide exposure .

This method ensures high yields and purity of the final product, with chloride ion content kept below 100 ppm.

(Acetylacetonato)dicarbonylrhodium(I) finds applications across various fields:

  • Catalysis: It serves as a catalyst precursor in hydroformylation processes, essential for producing aldehydes from alkenes.
  • Molecular Engineering: Its properties are leveraged in developing fluorous-soluble catalysts for specialized reactions .
  • Organic Synthesis: The compound is integral in synthesizing complex organic molecules through its catalytic properties.

Interaction studies involving (acetylacetonato)dicarbonylrhodium(I) focus on its behavior in various chemical environments. For example, nucleophilic attacks by phosphines can lead to temporary dissociation of the acetylacetonate oxygen, forming square-planar intermediates that are crucial for understanding its reactivity and potential applications in catalysis .

Several compounds share similarities with (acetylacetonato)dicarbonylrhodium(I), particularly other metal complexes featuring acetylacetonate ligands. Here are some comparable compounds:

Compound NameFormulaNotable Features
Dicarbonyl(acetylacetonato)iridiumIr(CO)₂(C₅H₇O₂)Similar catalytic properties but different metal.
(Acetylacetonato)tricarbonylmanganeseMn(CO)₃(C₅H₇O₂)Used in organic synthesis, different coordination environment.
(Acetylacetonato)nickel(II)Ni(C₅H₇O₂)₂Exhibits different oxidation state and reactivity.

Uniqueness

(Acetylacetonato)dicarbonylrhodium(I) is unique due to its specific coordination geometry and ability to facilitate a wide range of reactions under mild conditions. Its effectiveness as a catalyst in hydroformylation sets it apart from other similar compounds that may not exhibit the same versatility or efficiency in catalysis.

The synthesis of (acetylacetonato)dicarbonylrhodium(I) emerged during the mid-20th century alongside advancements in transition metal carbonyl chemistry. Early work by industrial researchers in the 1960s focused on developing rhodium-based catalysts for carbonylation reactions, driven by the need for efficient acetic anhydride production. The compound was first systematically characterized through reactions between rhodium trichloride hydrate and acetylacetone derivatives under controlled conditions.

A breakthrough came with the optimized synthesis method reported in Chinese patent CN102372744A (2012), which achieved 95% yield by precisely controlling water content in dimethylformamide at 140–150°C. This method replaced earlier approaches that suffered from low efficiency and multi-step purification. The compound’s structural elucidation via X-ray diffraction in the 1980s confirmed its square-planar geometry and revealed intermolecular Rh···Rh interactions (326 pm), explaining its propensity to form linear chain structures in the solid state.

Traditional Preparation Routes

Reaction of Rhodium Carbonyl Chloride with Acetylacetonate Salts

The most established synthetic route for preparing (acetylacetonato)dicarbonylrhodium(I) involves the reaction of rhodium carbonyl chloride with sodium acetylacetonate in the presence of a base [1]. This reaction follows the stoichiometric equation: [(CO)₂RhCl]₂ + 2 NaO₂C₅H₇ → 2 Rh(O₂C₅H₇)(CO)₂ + 2 NaCl [1]. The resulting complex adopts a square planar molecular geometry with molecules stacking at rhodium-rhodium distances of approximately 326 pm [1].

The reaction mechanism involves the displacement of chloride ligands from the dimeric rhodium carbonyl chloride precursor by acetylacetonate anions [5]. Rhodium carbonyl chloride, with the formula Rh₂Cl₂(CO)₄, serves as an excellent precursor due to its red-brown volatile nature and solubility in nonpolar organic solvents [5]. The complex reacts readily with acetylacetone to give dicarbonyl(acetylacetonato)rhodium(I) under mild conditions [5].

Patent literature describes optimized conditions for this traditional synthesis route [2] [3]. In one documented procedure, rhodium trichloride trihydrate is first treated with dimethylformamide containing controlled water content, followed by temperature elevation to 148±2°C [4]. Upon observing a color change from deep red to orange-red, acetylacetone is added and the reaction proceeds for one hour [4]. The reaction mixture is then poured into deionized water at a specific volume ratio of 6:1 to achieve optimal product yield [4].

Temperature control proves critical for successful synthesis, with decomposition studies revealing that significant decomposition of related rhodium acetylacetonate complexes begins at 184°C [18]. The formation of the desired product depends on precise stoichiometric control and reaction temperature management [4]. Research has demonstrated that varying the water addition ratio affects product yield significantly, with the 6:1 ratio providing optimal results [4].

Solvent-Mediated Crystallization Techniques

Solvent-mediated crystallization represents a crucial purification and isolation technique for (acetylacetonato)dicarbonylrhodium(I) [17]. The compound exhibits solubility in organic solvents such as acetone and benzene, forming characteristic yellow solutions [1]. This solubility profile enables effective recrystallization strategies for obtaining high-purity crystalline material.

Traditional crystallization techniques employ controlled cooling of saturated solutions under carbon monoxide atmosphere to prevent decomposition [24]. The process requires careful temperature control, as thermal analysis studies indicate that rhodium acetylacetonate complexes undergo decomposition at elevated temperatures [18]. Differential thermal analysis reveals melting behavior at 267°C followed by rapid decomposition, making temperature-controlled crystallization essential [18].

Recrystallization from methanol solutions under carbon monoxide atmosphere has proven effective for obtaining single crystals suitable for structural characterization [24]. The crystallization process benefits from slow cooling rates, which promote formation of well-defined crystal structures [21]. Research demonstrates that controlled crystallization conditions significantly influence crystal quality and purity levels [17].

Solvent selection plays a critical role in crystallization success, with polar aprotic solvents generally providing better results than protic solvents [20]. The crystallization medium must balance solubility requirements with chemical stability considerations, as certain solvents may promote ligand exchange or decomposition reactions [19].

Modern Synthetic Advances

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a modern approach for preparing organometallic complexes, including rhodium-based catalysts [10]. This methodology offers significant advantages over conventional heating methods, including reduced reaction times, improved energy efficiency, and enhanced reaction control [10]. Microwave irradiation enables rapid and uniform heating, which can prevent decomposition pathways that occur during prolonged conventional heating.

Research demonstrates that microwave-assisted synthesis of coordination complexes provides superior control over reaction conditions compared to traditional thermal methods [10]. The technology allows for precise temperature control and rapid heating rates, which prove particularly beneficial for temperature-sensitive organometallic compounds [10]. Studies indicate that microwave-mediated reactions often proceed with higher yields and improved selectivity due to the uniform heating profile achieved [10].

The application of microwave technology to rhodium complex synthesis has shown promising results in related systems [10]. Coordination complexes prepared under microwave irradiation frequently exhibit improved purity profiles and reduced formation of decomposition products [10]. This approach proves especially valuable for compounds sensitive to prolonged heating, as the rapid heating minimizes exposure time at elevated temperatures [10].

Optimization studies for microwave-assisted synthesis typically focus on power settings, reaction time, and solvent selection to achieve optimal product formation [10]. The method requires careful consideration of solvent properties, as microwave absorption characteristics vary significantly among different solvents [10]. Temperature monitoring becomes critical to prevent overheating and subsequent decomposition of the desired product [10].

Flow Chemistry Approaches

Flow chemistry represents a cutting-edge synthetic methodology that offers significant advantages for organometallic complex preparation [11] [15] [30]. This approach enables continuous synthesis with precise control over reaction parameters, improved safety profiles, and enhanced scalability compared to traditional batch methods [30]. Flow systems provide excellent heat and mass transfer characteristics, which prove particularly beneficial for rhodium complex synthesis [15].

Continuous flow synthesis of rhodium complexes has been successfully demonstrated using specialized reactor systems designed for organometallic chemistry [11]. Research shows that flow chemistry platforms enable rapid optimization of reaction conditions through automated parameter screening [15]. The methodology allows for systematic investigation of temperature, pressure, and residence time effects on product formation and selectivity [15].

Studies utilizing rhodium-containing precursors in flow systems demonstrate the feasibility of continuous complex synthesis [11]. The approach typically employs heated reactor coils with precise temperature control and back-pressure regulation to maintain optimal reaction conditions [11]. Flow rates can be adjusted to control residence times, enabling fine-tuning of reaction kinetics [11].

The advantages of flow chemistry for rhodium complex synthesis include improved reproducibility, enhanced safety through reduced handling of hazardous materials, and potential for continuous production [33]. Flow systems enable real-time monitoring and control of reaction parameters, leading to more consistent product quality [30]. The methodology proves particularly valuable for scaling synthesis operations while maintaining product quality and yield [33].

Purification and Isolation Strategies

Purification and isolation of (acetylacetonato)dicarbonylrhodium(I) requires specialized techniques due to the compound's sensitivity to air and moisture [16]. The complex appears as a dark green solid that dissolves in organic solvents to give characteristic yellow solutions [1]. Effective purification strategies must account for the compound's chemical stability and solubility characteristics.

Column chromatography represents a primary purification method, typically employing silica gel or alumina as stationary phases [20]. The choice of mobile phase proves critical, with combinations of organic solvents providing optimal separation [20]. Eluent selection must consider the compound's stability and prevent decomposition during the purification process [20].

Precipitation techniques offer an alternative purification approach, utilizing controlled addition of anti-solvents to induce crystallization [3]. This method requires careful control of addition rates and temperature to achieve selective precipitation of the desired product [3]. Research demonstrates that precipitation conditions significantly influence product purity and crystal morphology [4].

Advanced purification strategies may employ specialized techniques such as sublimation under reduced pressure for compounds with appropriate volatility characteristics [16]. However, thermal methods require careful temperature control to prevent decomposition [18]. Vacuum techniques help minimize decomposition by reducing oxygen exposure during processing [16].

Storage and handling considerations prove essential for maintaining product purity after isolation [19]. The compound requires storage under inert atmosphere to prevent oxidation and ligand exchange reactions [19]. Temperature control during storage helps maintain long-term stability and prevents thermal decomposition [18].

Purification MethodAdvantagesConsiderations
CrystallizationHigh purity, structural characterizationTemperature control, solvent selection
Column ChromatographyVersatile, scalableStationary phase compatibility, eluent stability
PrecipitationSimple procedure, good yieldsAnti-solvent choice, addition rate control
SublimationHigh purity potentialTemperature sensitivity, vacuum requirements

Dates

Modify: 2023-08-15

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